

Why do only small fragments of LK-99 show magnetic response?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LK-44**

Cat. No.: **B12382207**

[Get Quote](#)

LK-99 Experimental Support Center

This technical support center provides troubleshooting guides and frequently asked questions for researchers working on the synthesis and characterization of LK-99. The information is based on peer-reviewed studies and replication efforts worldwide.

Frequently Asked Questions (FAQs)

Q1: Why do only small, specific fragments of my synthesized LK-99 sample show a magnetic response or "partial levitation"?

A1: The magnetic response observed in some LK-99 samples, often described as "partial levitation," is not due to superconductivity in the LK-99 material itself.[\[1\]](#)[\[2\]](#) Extensive replication studies have concluded that this phenomenon is caused by the presence of impurities within the sample, most notably copper(I) sulfide (Cu_2S).[\[1\]](#)[\[3\]](#)[\[4\]](#)

The synthesis process for LK-99 is prone to creating a multiphase material, where the intended LK-99 (a copper-doped lead apatite) is mixed with other substances.[\[3\]](#)[\[5\]](#) These impurities are often not distributed evenly throughout the sample. Consequently, only small fragments with a sufficient concentration of magnetically active impurities, like Cu_2S , will respond to a magnet.[\[4\]](#) Pure, single-crystal LK-99 has been shown to be an insulator, not a superconductor, and does not exhibit this magnetic response.[\[1\]](#)[\[6\]](#)

Q2: I observed a sharp drop in electrical resistivity in my sample around 104°C. Is this indicative of a superconducting transition?

A2: No, this is not a superconducting transition. The sharp drop in resistivity observed around 104°C (377 K) is a well-documented characteristic of a structural phase transition in copper(I) sulfide (Cu₂S), a common impurity in LK-99 samples.[\[1\]](#)[\[4\]](#) This behavior closely mimics the resistivity drop expected from a superconductor, which was a significant source of the initial confusion surrounding LK-99.[\[3\]](#)[\[4\]](#)

Q3: What is the difference between the "partial levitation" seen in some LK-99 fragments and the Meissner effect?

A3: The observed "partial levitation" in LK-99 fragments is a result of a combination of ferromagnetism and diamagnetism from impurities.[\[3\]](#)[\[4\]](#) This typically involves only a portion of the fragment lifting off a magnet, while another part remains in contact.[\[7\]](#)[\[8\]](#)

The Meissner effect, a hallmark of superconductivity, is the complete expulsion of a magnetic field from the interior of the superconductor.[\[9\]](#)[\[10\]](#) This results in a stable, full levitation where the entire material floats above the magnet and can be locked in place (quantum locking).[\[8\]](#) The behavior seen in LK-99 videos and replication attempts does not demonstrate the characteristics of a true Meissner effect.[\[2\]](#)[\[8\]](#)

Troubleshooting Guide for LK-99 Experiments

Problem / Observation	Probable Cause	Recommended Action
Only a few small, flaky fragments respond to a magnet.	Inhomogeneous Sample: Your sample is likely a mix of phases. The responsive fragments contain a higher concentration of ferromagnetic/diamagnetic impurities like Cu ₂ S.[3][4]	1. Isolate and Analyze: Separate the magnetic fragments from the non-magnetic bulk. 2. Characterization: Perform Energy-Dispersive X-ray Spectroscopy (EDS) to map elemental composition and identify copper- and sulfur-rich areas. 3. Phase Identification: Use Powder X-ray Diffraction (PXRD) to confirm the presence of Cu ₂ S and other impurity phases alongside the LK-99 apatite structure.[5]
The entire sample is weakly magnetic but does not levitate.	Ferromagnetic Impurities: The synthesis process may have introduced ferromagnetic impurities, such as iron from precursors, which cause a weak magnetic attraction.[3][11]	1. Check Precursor Purity: Ensure you are using high-purity precursors to minimize contamination.[11] 2. Magnetic Measurement: Use a Vibrating Sample Magnetometer (VSM) or SQUID magnetometer to measure the M-H (magnetization vs. field) curve. A ferromagnetic material will exhibit a characteristic hysteresis loop.

The sample shows a sharp drop in resistance near 104°C (377 K).

Cu₂S Phase Transition: This is a strong indication of a significant copper(I) sulfide (Cu₂S) impurity, which undergoes a phase transition at this temperature, causing a sharp change in its resistivity. [1][4]

1. Confirm with Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to detect the endothermic peak corresponding to the Cu₂S phase transition around 104°C.
2. Temperature-Dependent XRD: If possible, perform XRD at temperatures above and below 104°C to observe the structural change in the Cu₂S phase.

My synthesized material is a highly resistive insulator.

High Purity Sample: Congratulations, you have likely synthesized a phase-pure sample of LK-99. Multiple studies have confirmed that pure LK-99 is an insulator with very high resistance.[1][6]

1. Confirm Purity: Use PXRD to confirm a single-phase apatite structure with minimal or no detectable impurity peaks.
2. Verify Composition: Use EDS or similar techniques to confirm the correct stoichiometry of Pb, Cu, P, and O.

Data Summary

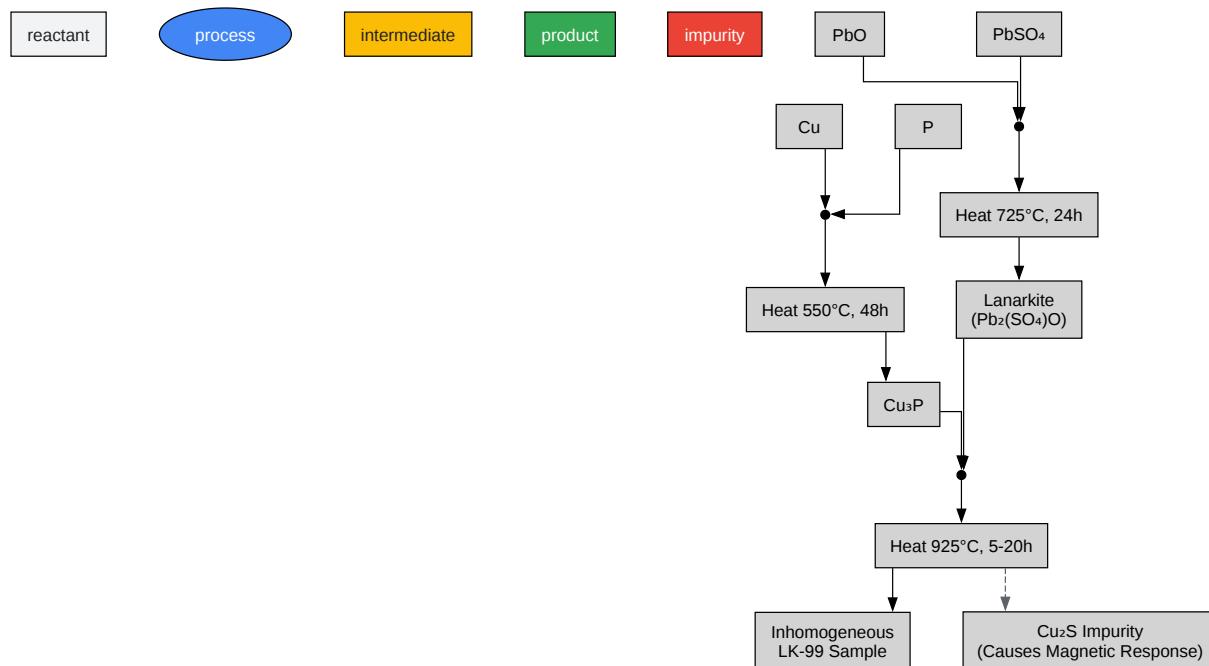
Table 1: Comparison of Reported Properties for Impure vs. Pure LK-99

Property	Impure LK-99 (Early Reports)	Pure Single-Crystal LK-99 (Verification Studies)	Likely Cause of Discrepancy
Magnetic Response	Partial "levitation" of small fragments[3]	Slight diamagnetism and/or ferromagnetism; no levitation[1][6]	Ferromagnetism/diamagnetism from Cu ₂ S and other impurities[1][4]
Resistivity	Sharp drop near 104°C[1]	Highly resistive; insulator behavior[1][6][12]	Resistivity drop caused by Cu ₂ S phase transition[4]
Composition	Multiphase mixture of Pb-Cu-apatite and Cu ₂ S[3][5]	Single-phase Pb _{10-x} Cu _x (PO ₄) ₆ O[1]	Incomplete reactions and unbalanced stoichiometry in the original synthesis method[1]
Conclusion	Claimed room-temperature superconductor	Not a superconductor[1][3]	Observed phenomena were artifacts of impurities[2]

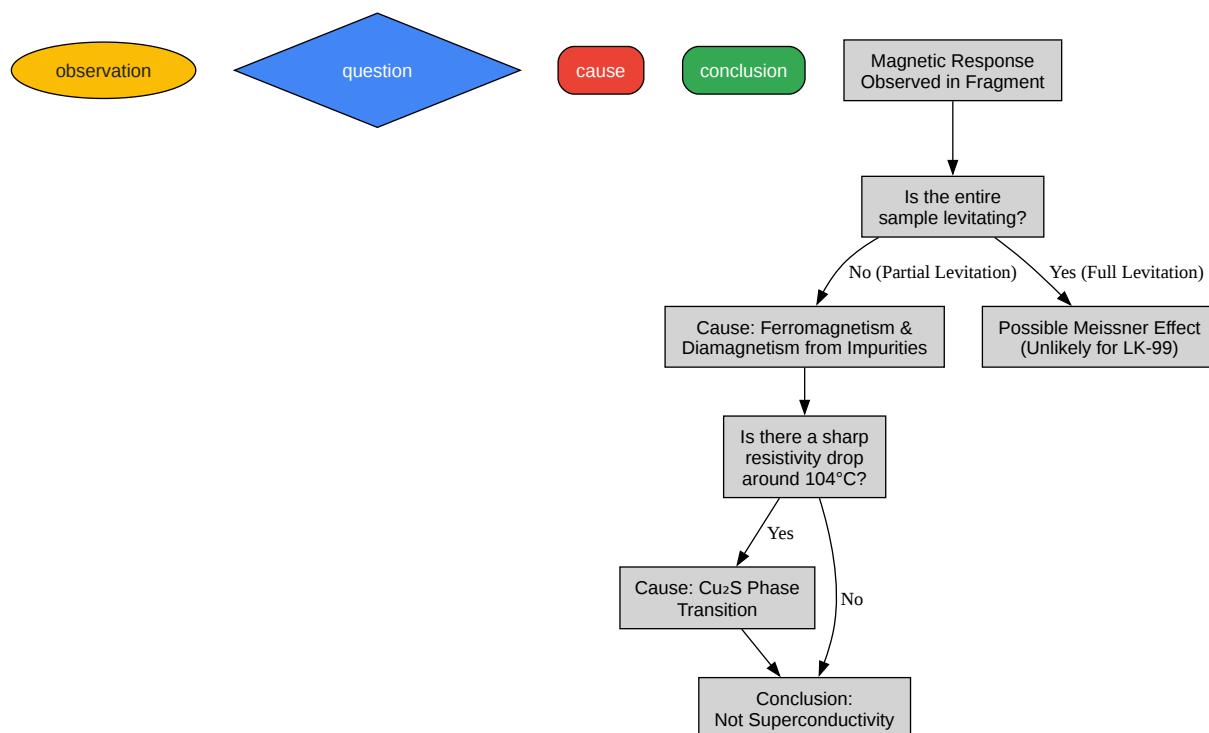
Experimental Protocols

Synthesis of LK-99 (Solid-State Reaction Method)

This protocol summarizes the widely attempted method based on the original papers. It is known to produce multiphase samples containing impurities.


- Step 1: Synthesis of Lanarkite (Pb₂(SO₄)O)
 - Reactants: Lead(II) oxide (PbO) and Lead(II) sulfate (PbSO₄).
 - Procedure: Mix the reactants in a 1:1 molar ratio. Heat in a furnace at 725°C for 24 hours in the presence of air.
- Step 2: Synthesis of Copper(I) Phosphide (Cu₃P)

- Reactants: Copper (Cu) and Phosphorus (P) powders.
- Procedure: Mix reactants in a stoichiometric ratio. Seal in a quartz tube under vacuum (10^{-3} Torr). Heat at 550°C for 48 hours.
- Step 3: Final Reaction to form LK-99
 - Reactants: Lanarkite and Copper(I) Phosphide.
 - Procedure: Grind the products from steps 1 and 2 together in a 1:1 molar ratio. Seal the mixture in a quartz tube under vacuum. Heat at 925°C for 5-20 hours.
 - Result: The final product is a dark, solid ingot that is typically inhomogeneous.[\[5\]](#)


Characterization Protocol: Powder X-Ray Diffraction (PXRD)

- Sample Preparation: Grind a small portion of the synthesized LK-99 ingot into a fine powder using an agate mortar and pestle.
- Measurement: Mount the powder on a sample holder and place it in a powder X-ray diffractometer.
- Data Acquisition: Collect diffraction data, typically using Cu K α radiation, over a 2 θ range of 10-80 degrees.
- Analysis: Compare the resulting diffraction pattern to reference patterns for lead apatite (the expected structure of LK-99) and common impurities like Cu₂S, Pb, and Cu to identify the phases present in the sample.

Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow of the solid-state synthesis of LK-99.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nature LK-99 is not a superconductor-International Cutting-edge-tech Vision [icvtank.com]
- 2. Nature, "LK-99 Is Not a Superconductor... Magnetic Levitation Due to Impurities" [chosun.com]
- 3. LK-99 - Wikipedia [en.wikipedia.org]
- 4. physicsworld.com [physicsworld.com]
- 5. scienceexcel.com [scienceexcel.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. bigthink.com [bigthink.com]
- 8. medium.com [medium.com]
- 9. indianexpress.com [indianexpress.com]
- 10. There's no room-temperature superconductor yet, but the quest continues | Physics | The Guardian [theguardian.com]
- 11. tomshardware.com [tomshardware.com]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Why do only small fragments of LK-99 show magnetic response?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12382207#why-do-only-small-fragments-of-lk-99-show-magnetic-response>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com